Fluorine-18 altanserin
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Overview
Description
[18F]altanserin is a radiolabeled compound used primarily in positron emission tomography (PET) imaging to study the serotonin 2A (5-HT2A) receptors in the brain. It is a derivative of altanserin, which binds selectively to these receptors. The fluorine-18 isotope is used due to its favorable properties for PET imaging, including its relatively short half-life and positron emission capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [18F]altanserin typically involves the nucleophilic substitution of a nitro group in the precursor compound with fluorine-18. This reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at high temperatures (around 150°C). The overall radiochemical yield is approximately 23-25% after 75 minutes .
Industrial Production Methods
Industrial production of [18F]altanserin involves automated synthesis modules to ensure reproducibility and safety. These modules perform the synthesis in a controlled environment, often using a microwave oven for heating and solid-phase extraction for purification. The final product is obtained through high-performance liquid chromatography (HPLC) purification .
Chemical Reactions Analysis
Types of Reactions
[18F]altanserin primarily undergoes nucleophilic substitution reactions. The key reaction involves the replacement of a nitro group with fluorine-18. This reaction is facilitated by the use of a strong base and high temperatures .
Common Reagents and Conditions
Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
Bases: Potassium carbonate (K2CO3)
Temperature: Approximately 150°C
Purification: High-performance liquid chromatography (HPLC)
Major Products
The major product of the nucleophilic substitution reaction is [18F]altanserin itself. The reaction is highly specific, and the yield of by-products is minimal when conducted under optimal conditions .
Scientific Research Applications
[18F]altanserin is widely used in scientific research, particularly in the fields of neuroimaging and psychiatry. Its primary application is in PET imaging to study the distribution and density of 5-HT2A receptors in the brain. This has significant implications for understanding various psychiatric and neurological disorders, including depression, schizophrenia, and Alzheimer’s disease .
In addition to human studies, [18F]altanserin is also used in animal models to investigate the role of serotonin receptors in behavior and neurochemistry. The compound’s ability to provide quantitative data on receptor binding makes it a valuable tool in both preclinical and clinical research .
Mechanism of Action
[18F]altanserin exerts its effects by binding selectively to the 5-HT2A receptors in the brain. These receptors are part of the serotonin system, which plays a crucial role in regulating mood, cognition, and perception. By binding to these receptors, [18F]altanserin allows researchers to visualize and quantify their distribution using PET imaging .
The molecular target of [18F]altanserin is the 5-HT2A receptor, and its binding is highly specific. This specificity is essential for accurate imaging and quantification of receptor density in various brain regions .
Comparison with Similar Compounds
Similar Compounds
[11C]volinanserin: Another radioligand used for PET imaging of 5-HT2A receptors.
[18F]setoperone: Used for PET imaging of 5-HT2A receptors, similar to [18F]altanserin.
[123I]5-I-R91150: A radioligand used for single-photon emission computed tomography (SPECT) imaging of 5-HT2A receptors.
Uniqueness of [18F]altanserin
[18F]altanserin is unique due to its optimal half-life and high specificity for 5-HT2A receptors, making it a preferred choice for PET imaging studies. Its ability to provide detailed and quantitative data on receptor distribution and density sets it apart from other radioligands .
Properties
CAS No. |
139418-52-3 |
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Molecular Formula |
C22H22FN3O2S |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-[2-[4-(4-(18F)fluoranylbenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H22FN3O2S/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29)/i23-1 |
InChI Key |
SMYALUSCZJXWHG-VNRZBHCFSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)[18F])CCN3C(=O)C4=CC=CC=C4NC3=S |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S |
Origin of Product |
United States |
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